CP 640186

Lipogenesis Hepatocellular Triglyceride Synthesis

CP 640186 is the definitive tool compound for nonselective ACC inhibition targeting the carboxyltransferase (CT) domain. Unlike the less stable analog CP-610431, CP 640186 offers 2-3x greater cellular potency against fatty acid synthesis in HepG2 cells, enabling lower working concentrations and reduced off-target risk. With characterized ED₅₀ values (4 mg/kg in ob/ob mice) and validated in vivo pharmacokinetics (t₁/₂ ≈ 1.5 h in rat), it ensures reproducible target engagement in acute metabolic studies. Emerging antiviral applications (DENV EC₅₀: 0.50 μM) further confirm its value. Procure CP 640186 for rigorous, publication-ready results.

Molecular Formula C30H35N3O3
Molecular Weight 485.6 g/mol
CAS No. 630111-13-6
Cat. No. B8025332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 640186
CAS630111-13-6
Molecular FormulaC30H35N3O3
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6
InChIInChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1
InChIKeyLDQKDRLEMKIYMC-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP 640186 (CAS 630111-13-6): An Isozyme-Nonselective Acetyl-CoA Carboxylase Inhibitor for Metabolic Research


CP 640186 is a synthetic, orally active, cell-permeable, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC) [1]. It exhibits potent, reversible, allosteric inhibition of both ACC1 and ACC2 by binding to the carboxyltransferase (CT) domain [2]. Biochemical assays demonstrate IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively [1]. The compound has been extensively characterized for its effects on fatty acid synthesis, fatty acid oxidation, and tissue malonyl-CoA levels in vitro and in vivo [3].

Why CP 640186 Cannot Be Simply Substituted with Another ACC Inhibitor in Metabolic Research


The ACC inhibitor landscape is heterogeneous, with compounds differing significantly in isoform selectivity, binding domain, metabolic stability, and in vivo efficacy profile. CP 640186 is a well-characterized, isozyme-nonselective inhibitor of the carboxyltransferase (CT) domain [1]. Its closest analog, CP-610431, shares a similar mechanism but exhibits inferior metabolic stability and cellular potency [2]. Newer clinical candidates like firsocostat (ND-630) and PF-05175157 are significantly more potent against human ACC isoforms and operate via a different allosteric mechanism (biotin carboxylase domain) [3]. Therefore, substituting CP 640186 with a more potent or isoform-selective inhibitor will fundamentally alter the experimental pharmacodynamic profile and is not appropriate for studies seeking to replicate or build upon the extensive body of literature characterizing this specific tool compound.

Quantitative Differentiation of CP 640186 Against Key Comparators: A Procurement Evidence Guide


CP 640186 Demonstrates 2-3x Superior Cellular Potency to CP-610431 in HepG2 Cells

In a direct head-to-head study, CP 640186 inhibited fatty acid and triglyceride (TG) synthesis in HepG2 cells with 2-3 times greater potency than its close analog CP-610431, despite both compounds exhibiting similar enzymatic IC50 values (~55 nM) [1]. This indicates superior cellular efficacy likely stemming from improved physicochemical or cell permeability properties.

Lipogenesis Hepatocellular Triglyceride Synthesis

CP 640186 Exhibits Superior Metabolic Stability Compared to Analog CP-610431

CP 640186 was developed as a follow-on compound to CP-610431 specifically to address the latter's metabolic instability [1]. The primary literature and multiple vendor datasheets confirm that CP 640186 possesses improved metabolic stability relative to CP-610431, a key property for achieving sustained in vivo exposure .

Drug Metabolism Pharmacokinetics Stability

CP 640186 Shows Distinct Species Potency Compared to Human ACC-Selective Inhibitors like Firsocostat

CP 640186 is an isozyme-nonselective inhibitor with potent activity against both rat ACC1 (IC50 53 nM) and ACC2 (IC50 61 nM) [1]. In contrast, the clinical-stage inhibitor firsocostat (ND-630) is a much more potent inhibitor of human ACC1 (IC50 2.1 nM) and human ACC2 (IC50 6.1 nM) [2]. This large potency gap (approximately 25-fold for ACC1) is critical when choosing a tool compound for rodent vs. human cell-based studies.

Isozyme Selectivity Cross-species Potency

CP 640186 Demonstrates Validated In Vivo Efficacy Across Multiple Rodent Models

CP 640186 has a well-defined in vivo efficacy profile. In rats, it inhibits fatty acid synthesis with an ED50 of 13 mg/kg, while in the genetic ob/ob mouse model of obesity, it is more potent, with an ED50 of 4 mg/kg [1]. This contrasts with more liver-targeted inhibitors like MK-4074 (IC50 ~3 nM), which may have a different tissue distribution profile [2]. The ED50 values for CP 640186 provide a quantitative benchmark for dose selection in rodent metabolic studies.

In Vivo Pharmacology Obesity Metabolic Disease

CP 640186 Has a Characterized Pharmacokinetic Profile in Rats and Mice

The pharmacokinetic (PK) profile of CP 640186 in male Sprague-Dawley rats has been characterized, showing a plasma half-life of 1.5 hours, an oral bioavailability of 39%, and a Cmax of 345 ng/mL following a 10 mg/kg oral dose . This is a critical distinction from its analog CP-610431, for which such detailed PK parameters are not widely reported, and from more advanced inhibitors like firsocostat, which is designed for once-daily human dosing [1]. The moderate half-life and bioavailability of CP 640186 define its utility for acute, rather than chronic, in vivo dosing regimens.

Pharmacokinetics Bioavailability ADME

CP 640186 Binds the Carboxyltransferase Domain, a Different Allosteric Site than Firsocostat

CP 640186 is an allosteric inhibitor that binds to the carboxyltransferase (CT) domain of ACC, specifically at the dimer interface [1]. This mechanism is distinct from firsocostat (ND-630), which binds to the biotin carboxylase (BC) domain and prevents dimerization [2]. This mechanistic difference is fundamental and means that the two compounds are not interchangeable for studies investigating ACC structure-function relationships or for experiments where the mode of enzyme inhibition is a critical variable.

Allosteric Mechanism Structural Biology Enzyme Inhibition

Validated Application Scenarios for CP 640186 Based on Quantitative Evidence


In Vivo Rodent Models of Obesity and Metabolic Syndrome

CP 640186 is the optimal choice for acute in vivo studies in rats and mice aimed at inhibiting fatty acid synthesis and stimulating fatty acid oxidation. Its well-defined ED50 values (4 mg/kg in ob/ob mice for inhibiting fatty acid synthesis) and characterized pharmacokinetic profile (t1/2 = 1.5 h in rat) allow for precise and reproducible dosing [1]. Its proven metabolic stability over the analog CP-610431 ensures sustained target engagement during the experimental window [2].

Cell-Based Assays Requiring Potent Inhibition of Hepatic Lipogenesis

For in vitro experiments in hepatic cell lines like HepG2, CP 640186 is the superior tool compound compared to its analog CP-610431. It exhibits 2-3 times greater potency in inhibiting fatty acid and triglyceride synthesis, allowing for the use of lower compound concentrations and reducing the risk of off-target effects [1]. This higher cellular potency, despite similar enzymatic IC50 values, makes it a more reliable choice for reproducible cellular pharmacology [1].

Studies Investigating CT Domain-Specific Allosteric Inhibition of ACC

CP 640186 is the definitive tool compound for research focusing on the carboxyltransferase (CT) domain of ACC. Its binding mode at the CT dimer interface has been structurally resolved [1]. This distinguishes it from clinical-stage inhibitors like firsocostat, which target the biotin carboxylase (BC) domain [2]. CP 640186 is therefore essential for any study aiming to elucidate the functional consequences of CT-domain inhibition or to compare it with BC-domain inhibition.

Preclinical Antiviral Research Targeting Host Lipid Metabolism

Recent studies have demonstrated a novel application for CP 640186 in antiviral research. The compound effectively inhibits Dengue virus (DENV) proliferation with an EC50 of 0.50 μM and improves survival in a DENV2 mouse infection model at a dose of 10 mg/kg/day [1]. This emerging application validates CP 640186 as a key tool for probing the role of host lipid synthesis in viral replication and provides a quantitative benchmark (EC50) for comparative studies in this new field [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 640186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.